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Introduction

Green DND-26, commercially known as LysoTracker® Green DND-26, is a fluorescent probe
used for labeling and tracking acidic organelles in live cells, most notably lysosomes.[1] This
lipophilic compound consists of a fluorophore linked to a weak base that can readily cross cell
membranes.[1] In the acidic environment of lysosomes (pH 4.5-5.0), the probe becomes
protonated and trapped, leading to a significant accumulation and bright green fluorescence.[1]
This property makes Green DND-26 a valuable tool for investigating lysosomal dynamics,
autophagy, and cellular responses to various stimuli in adherent cell cultures.

Mechanism of Action

Green DND-26 is a cell-permeant dye that selectively accumulates in acidic organelles due to
its weakly basic nature.[2] At neutral pH, the dye is largely unprotonated and can freely diffuse
across cellular membranes.[2] Upon entering an acidic compartment, such as a lysosome, the
dye's basic moiety becomes protonated.[1] This protonation results in a charged molecule that
is less membrane-permeant and is consequently retained within the organelle.[1] The
fluorescence of Green DND-26 is largely independent of pH within the acidic range of
lysosomes.[3]
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Experimental Protocols
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Protocol 1: General Staining of Lysosomes in Adherent
Cells for Fluorescence Microscopy

This protocol describes the basic procedure for staining lysosomes in adherent cells grown on
coverslips or in imaging-compatible plates.

Materials:

Adherent cells cultured on sterile glass coverslips or in a 96-well black wall/clear bottom
plate[6]

o Complete cell culture medium

» Green DND-26 (1 mM stock solution in DMSO)

e Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

¢ Fluorescence microscope with a FITC filter set

Procedure:

Cell Seeding: Seed adherent cells onto coverslips or into an appropriate imaging dish and
culture until they reach the desired confluency.

» Prepare Staining Solution: On the day of the experiment, warm the 1 mM Green DND-26
stock solution to room temperature.[2] Prepare a fresh working solution by diluting the stock
solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 50-75
nM.[4]

¢ Staining: Remove the culture medium from the cells and add the pre-warmed staining
solution.

¢ Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[6] For kinetic
studies or to minimize pH changes, an incubation time of 1-5 minutes may be sufficient.[2][4]

¢ Washing: After incubation, gently remove the staining solution and wash the cells twice with
pre-warmed HBSS or PBS to remove excess dye.[6]
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e Imaging: Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the
cells. Observe the stained lysosomes using a fluorescence microscope equipped with a
FITC filter set.[6]

Protocol 2: Analysis of Lysosomal Staining in Adherent
Cells by Flow Cytometry

This protocol provides a method for quantifying lysosomal content in adherent cells using flow
cytometry. This requires detaching the cells to create a single-cell suspension.

Materials:

Adherent cells cultured in flasks or multi-well plates

o Complete cell culture medium

e Green DND-26 (1 mM stock solution in DMSO)

o Enzyme-free cell dissociation buffer (e.g., EDTA-based) or Trypsin-EDTA

e Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)

» Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)[6]

Procedure:

o Cell Culture: Grow adherent cells in culture flasks or plates to the desired confluency.

e Prepare Staining Solution: Prepare a working solution of Green DND-26 in complete culture
medium as described in Protocol 1.

« Staining: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C.

e Cell Detachment:

o Enzyme-Free Method (Recommended to preserve cell surface epitopes): After staining,
wash the cells once with PBS. Add a pre-warmed, enzyme-free cell dissociation buffer and
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incubate at 37°C until the cells detach. Gently pipette to ensure a single-cell suspension.

[7](8]

o Trypsinization: After staining, wash the cells with PBS and add pre-warmed Trypsin-EDTA.
Incubate at 37°C until cells detach. Neutralize the trypsin with complete medium.

o Cell Collection and Washing: Transfer the cell suspension to a conical tube and centrifuge at
300-400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold Flow
Cytometry Staining Buffer.

o Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation
laser and a green emission filter (e.g., 530/30 nm).[6]

Protocol 3: Monitoring Autophagy in Adherent Cells

Green DND-26 can be used as an indirect marker of autophagy by measuring the increase in
acidic vesicular organelles (autolysosomes). This is often done in conjunction with other
autophagy markers like LC3-11.[9]

Materials:

Adherent cells

Autophagy-inducing agent (e.g., rapamycin, starvation medium)

Green DND-26

Fluorescence microscope or flow cytometer
Procedure:

 Induce Autophagy: Treat cells with the desired autophagy-inducing agent for the appropriate
duration. A control group of untreated cells should be maintained.

» Stain with Green DND-26: During the final 30-60 minutes of the treatment, add Green DND-
26 to the culture medium at a final concentration of 50-75 nM.

e Imaging or Flow Cytometry:
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o Microscopy: Wash the cells and image as described in Protocol 1. An increase in the
number and intensity of green fluorescent puncta in the treated cells compared to the
control cells is indicative of an increase in acidic vesicles associated with autophagy.

o Flow Cytometry: Prepare a single-cell suspension as described in Protocol 2. An increase
in the mean fluorescence intensity of the treated cells compared to the control cells
suggests an increase in lysosomal volume or number.[9]

Mandatory Visualizations
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Caption: Autophagy pathway leading to lysosomal degradation.

Experimental Workflow: Fluorescence Microscopy
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Caption: Workflow for staining adherent cells with Green DND-26.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15554350?utm_src=pdf-body-img
https://www.benchchem.com/product/b15554350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Experimental Workflow: Flow Cytometry
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Caption: Workflow for flow cytometry analysis of stained cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Green DND-26 in
Adherent Cell Cultures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15554350#using-green-dnd-26-with-adherent-cell-
cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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